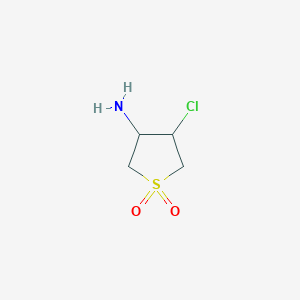![molecular formula C21H24N2O2 B2493217 N-Benzyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide CAS No. 2418672-91-8](/img/structure/B2493217.png)
N-Benzyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide is a complex organic compound that features a benzamide core linked to an aziridine ring and a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide typically involves multiple steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.
Attachment of the Cyclopropylmethyl Group: This step involves the alkylation of the aziridine ring with a cyclopropylmethyl halide in the presence of a strong base.
Formation of the Benzamide Core: The benzamide core is formed by reacting benzoyl chloride with benzylamine under basic conditions.
Linking the Components: The final step involves the coupling of the aziridine-cyclopropylmethyl intermediate with the benzamide core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form an aziridine oxide.
Reduction: The benzamide core can be reduced to form a benzylamine derivative.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted aziridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Aziridine oxide derivatives.
Reduction: Benzylamine derivatives.
Substitution: Substituted aziridines with various functional groups.
Scientific Research Applications
N-Benzyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific mechanical or chemical properties.
Biological Studies: It can be used to study the effects of aziridine-containing compounds on biological systems, including their potential as anticancer agents.
Mechanism of Action
The mechanism of action of N-Benzyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins or DNA, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity or the disruption of DNA function, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide: shares structural similarities with other aziridine-containing compounds, such as aziridine-2-carboxylic acid derivatives and aziridine-2-phosphonic acid derivatives.
Uniqueness
The uniqueness of this compound lies in its combination of a benzamide core with an aziridine ring and a cyclopropylmethyl group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-benzyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c24-21(22-12-16-6-2-1-3-7-16)19-8-4-5-9-20(19)25-15-18-14-23(18)13-17-10-11-17/h1-9,17-18H,10-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYMKRBHIPJWIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=CC=C3C(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5-Bromopyridin-3-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2493134.png)

![6-(4-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2493136.png)
![8-(3-chloro-4-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2493138.png)


![N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2493141.png)

![2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide](/img/structure/B2493150.png)


![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2493153.png)
![N-(3-bromophenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2493154.png)
![2-fluoro-N-{1-[4-(pyrimidin-5-yl)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2493157.png)
